molecular formula C8H6BrIO2 B1422542 Methyl 2-Bromo-5-iodobenzoate CAS No. 717880-58-5

Methyl 2-Bromo-5-iodobenzoate

Cat. No. B1422542
Key on ui cas rn: 717880-58-5
M. Wt: 340.94 g/mol
InChI Key: ADOJHDXDOIEMNB-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

Methyl iodide (13 g, 91.5 mmol) is added to slurry of 2-bromo-5-iodobenzoic acid (23 g, 70.4 mmol) and K2CO3 (14.6 g, 106 mmol) in DMF (50 mL) at room temperature. After TLC shows complete consumption of the starting material, the reaction is diluted with Et2O and washed three times with a saturated aqueous solution of NaCl. The combined aqueous layers are extracted once with fresh Et2O and once with EtOAc. The organic layers are combined, dried with Na2SO4, filtered and concentrated to an oil. The oil is diluted with a minimal amount of Et2O and filtered through a plug of silica. The silica is rinsed with a 20% ether/hexanes mixture. The eluents are concentrated in vacuo to give 2-bromo-5-iodobenzoic acid methyl ester as a solid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
14.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CI.[Br:3][C:4]1[CH:12]=[CH:11][C:10]([I:13])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].[C:14]([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:14][O:7][C:6](=[O:8])[C:5]1[CH:9]=[C:10]([I:13])[CH:11]=[CH:12][C:4]=1[Br:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
CI
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)I
Name
Quantity
14.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting material
ADDITION
Type
ADDITION
Details
the reaction is diluted with Et2O
WASH
Type
WASH
Details
washed three times with a saturated aqueous solution of NaCl
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers are extracted once with fresh Et2O and once with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
ADDITION
Type
ADDITION
Details
The oil is diluted with a minimal amount of Et2O
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica
WASH
Type
WASH
Details
The silica is rinsed with a 20% ether/hexanes mixture
CONCENTRATION
Type
CONCENTRATION
Details
The eluents are concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)I)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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